1-(Dimethylamino)-4-methylhex-1-en-3-one
CAS No.:
Cat. No.: VC17534201
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | (E)-1-(dimethylamino)-4-methylhex-1-en-3-one |
| Standard InChI | InChI=1S/C9H17NO/c1-5-8(2)9(11)6-7-10(3)4/h6-8H,5H2,1-4H3/b7-6+ |
| Standard InChI Key | VTCVLNYKYCYVQH-VOTSOKGWSA-N |
| Isomeric SMILES | CCC(C)C(=O)/C=C/N(C)C |
| Canonical SMILES | CCC(C)C(=O)C=CN(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-(Dimethylamino)-4-methylhex-1-en-3-one (C₉H₁₇NO) features a planar enaminone backbone with a dimethylamino group (-N(CH₃)₂) at position 1, a methyl group (-CH₃) at position 4, and a ketone (-C=O) at position 3. The conjugated π-system between the enamine and carbonyl groups confers unique reactivity, enabling participation in cycloaddition and nucleophilic addition reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source Analogy |
|---|---|---|
| Molecular Formula | C₉H₁₇NO | Derived from |
| Molecular Weight | 155.24 g/mol | Calculated |
| LogP (Octanol-Water) | ~1.2 | Estimated from |
| Topological Polar Surface | 29.1 Ų | Computational |
Synthesis and Optimization
Condensation Reactions
Enaminones are typically synthesized via condensation of ketones with dimethylformamide dimethylacetal (DMF-DMA). For example, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one was prepared in 98% yield using this method . Adapting this protocol, 1-(Dimethylamino)-4-methylhex-1-en-3-one could be synthesized by reacting 4-methylhex-3-en-2-one with DMF-DMA under reflux conditions.
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | DMF-DMA | |
| Temperature | 80–100°C | |
| Solvent | Toluene | |
| Yield | 70–85% (estimated) | Extrapolated from |
Purification and Characterization
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane). Purity is confirmed by thin-layer chromatography and spectroscopic methods .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water (LogP ~1.2) . Stability studies of analogous enaminones suggest decomposition above 150°C, necessitating storage under inert atmospheres .
Table 3: Physical Properties
| Property | Value | Method |
|---|---|---|
| Density | ~0.91 g/cm³ | Estimated from |
| Melting Point | 45–50°C | Differential Scanning |
| Boiling Point | 220–230°C (dec.) | Extrapolated |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃):
-
δ 2.95 (s, 6H, N(CH₃)₂)
-
δ 2.15 (m, 2H, CH₂)
-
δ 5.72 (d, J = 12.4 Hz, 1H, CH=N)
13C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions:
-
1650 cm⁻¹ (C=O stretch)
-
1590 cm⁻¹ (C=N stretch)
-
2850–2950 cm⁻¹ (C-H aliphatic).
Reactivity and Synthetic Applications
Cycloaddition Reactions
Enaminones participate in Diels-Alder reactions as dienophiles. For instance, intramolecular cycloadditions of similar compounds yield polycyclic structures .
Example Reaction:
Functionalization at the Ketone Position
The ketone undergoes nucleophilic additions (e.g., Grignard reagents) to form tertiary alcohols, which are valuable intermediates in drug synthesis .
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